molecular formula C13H17NO2 B3053973 Tert-butyl (4-vinylphenyl)carbamate CAS No. 57295-14-4

Tert-butyl (4-vinylphenyl)carbamate

Cat. No.: B3053973
CAS No.: 57295-14-4
M. Wt: 219.28 g/mol
InChI Key: TTYAAYBJWCDCLU-UHFFFAOYSA-N
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Description

Significance of the tert-Butoxycarbonyl (Boc) Protecting Group in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its unique stability and cleavage characteristics. wikipedia.orgtcichemicals.com It is remarkably stable under a wide range of conditions, including basic hydrolysis, catalytic reduction, and exposure to many nucleophiles, which allows for selective reactions at other sites within a molecule. tcichemicals.comnih.gov The introduction of the Boc group, typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions, is generally a high-yielding and straightforward process. youtube.comorganic-chemistry.org

The key advantage of the Boc group lies in its acid-lability. wikipedia.org It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol, to regenerate the free amine. wikipedia.org This orthogonality with other protecting groups that are stable to acid but labile to other conditions (e.g., base-labile or hydrogenation-labile groups) is a cornerstone of modern multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. organic-chemistry.orgnih.gov The mechanism of deprotection involves the formation of a stable tert-butyl cation, which necessitates the use of scavengers in some cases to prevent unwanted side reactions. wikipedia.org

Overview of Vinylphenyl Moieties in Functional Monomer Design

Vinylphenyl moieties, also known as styrenic groups, are fundamental components in the design of functional monomers. The vinyl group provides a readily polymerizable handle, allowing for the incorporation of the monomer into polymer chains via various polymerization techniques, including free radical, anionic, and controlled radical polymerization methods. acs.orgnih.gov The phenyl ring serves as a versatile scaffold onto which a wide array of functional groups can be attached.

The ability to introduce diverse functionalities onto the phenyl ring allows for the creation of polymers with specific properties and applications. For instance, attaching hydrophilic groups can lead to water-soluble or amphiphilic polymers, while incorporating photoactive or electroactive moieties can result in materials for optical or electronic applications. The position of the functional group on the phenyl ring (ortho, meta, or para) can also influence the reactivity of the monomer and the properties of the resulting polymer. The versatility of the vinylphenyl structure makes it a cornerstone in the development of advanced polymeric materials. rsc.org

Academic Research Scope and Context of Tert-butyl (4-vinylphenyl)carbamate

This compound, also known as N-Boc-4-vinylaniline, is a key monomer in academic and industrial research due to its unique combination of a polymerizable vinyl group and a protected amine functionality. Its chemical formula is C₁₃H₁₇NO₂ and it has a molecular weight of 219.28 g/mol . bldpharm.com This monomer serves as a precursor for the synthesis of poly(4-aminostyrene) and its derivatives, which are polymers with a wide range of potential applications.

The primary focus of research on this compound is its polymerization behavior and the subsequent deprotection and functionalization of the resulting polymer. Scientists have explored various polymerization techniques to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The deprotection of the Boc group from the polymer yields poly(4-aminostyrene), a reactive polymer backbone that can be further modified to introduce a variety of functional groups. This post-polymerization modification strategy allows for the creation of a library of functional polymers from a single precursor polymer, opening up possibilities for applications in drug delivery, gene therapy, and as ligands for catalysis.

The table below summarizes some of the key properties of this compound:

PropertyValue
CAS Number 57295-14-4
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Synonyms N-Boc-4-vinylaniline, tert-butyl N-(4-vinylphenyl)carbamate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57295-14-4

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-(4-ethenylphenyl)carbamate

InChI

InChI=1S/C13H17NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h5-9H,1H2,2-4H3,(H,14,15)

InChI Key

TTYAAYBJWCDCLU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C=C

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C=C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Tert Butyl 4 Vinylphenyl Carbamate

Strategic Approaches to the Synthesis of Tert-butyl (4-vinylphenyl)carbamate

The synthesis of this compound, also known as N-Boc-4-vinylaniline, is centered around the strategic formation of a carbamate (B1207046) linkage with a vinyl-substituted aniline (B41778) core. cymitquimica.com The primary methods involve the protection of an amine precursor, ensuring the stability of the final product while allowing for further chemical modifications if necessary.

Multi-step Synthetic Routes from Aromatic Precursors

The most common and direct route to this compound begins with the aromatic precursor 4-vinylaniline (B72439) (also known as 4-aminostyrene). sigmaaldrich.com This precursor already contains the essential vinyl and amino-functionalized phenyl ring. The synthesis, therefore, simplifies to a single, high-yielding protection step of the amino group.

Alternative, though less direct, multi-step pathways can also be envisioned. For instance, a synthesis could commence from p-hydroxycinnamic acid, where the vinyl group is formed via decarboxylation, followed by conversion of the hydroxyl group to an amine and subsequent Boc protection. chemicalbook.com Another approach could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the vinyl group onto a Boc-protected aminophenyl halide or triflate. However, the route from 4-vinylaniline remains the most straightforward and economically viable. sigmaaldrich.com

The protection of the amino group in 4-vinylaniline is most effectively achieved using di-tert-butyl dicarbonate (B1257347), commonly referred to as Boc anhydride (B1165640) ((Boc)₂O). organic-chemistry.org This reaction is a cornerstone of peptide synthesis and is widely used for protecting primary and secondary amines. The tert-butyloxycarbonyl (Boc) group is favored due to its stability under a wide range of nucleophilic and basic conditions, while being easily removable under acidic conditions. organic-chemistry.org

The N-tert-butyloxycarbonylation of anilines can be performed under various conditions, often catalyzed to improve efficiency and yield. The reaction is typically conducted in the presence of a base, and numerous catalysts have been explored to facilitate this transformation under mild conditions. researchgate.net

Table 1: Comparison of Catalysts for N-Boc Protection of Aniline

Catalyst Conditions Time Yield (%)
None Room Temp, Solvent-free 150 min 94
CeO₂ Room Temp, Solvent-free 10 min 98
I₂ Room Temp, Solvent-free 15 min 96
HClO₄–SiO₂ Room Temp, Solvent-free 60 min 98
Thiamin HCl Room Temp, Solvent-free 45 min 94

This table, adapted from comparative studies on aniline, illustrates the efficacy of various catalysts in the Boc protection reaction, which is analogous to the synthesis of this compound from 4-vinylaniline. researchgate.net

In the context of synthesizing this compound, stereoselectivity of the vinyl group is not a factor as it is a simple, non-chiral alkene substituent on the phenyl ring. However, regioselectivity is of paramount importance. The desired product is the para (4-substituted) isomer.

The most effective strategy to ensure the correct regiochemistry is to start with a precursor that is already functionalized at the para position, such as 4-vinylaniline or 4-aminobenzoic acid. sigmaaldrich.com If the vinyl group were to be introduced during the synthesis, for example, through a Heck reaction, careful selection of ligands and reaction conditions would be necessary to control the position of the new carbon-carbon bond. organic-chemistry.org Palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, can be highly regioselective, but directing the substitution to the para position often relies on the inherent directing effects of other substituents on the aromatic ring or the use of pre-functionalized substrates. organic-chemistry.orgnih.gov

Development of Efficient and Scalable Synthetic Protocols

For this compound to be useful in industrial applications, such as polymer manufacturing, its synthesis must be efficient and scalable. A scalable protocol is characterized by high yields, the use of inexpensive and readily available starting materials, minimal purification steps, and safe reaction conditions. nih.gov

The synthesis from 4-vinylaniline and (Boc)₂O meets many of these criteria. sigmaaldrich.comorganic-chemistry.org

Starting Materials: 4-Vinylaniline is a commercially available monomer. sigmaaldrich.com

Reaction Efficiency: The Boc protection is typically a high-yield reaction. researchgate.net

Process: The reaction can often be performed as a one-pot synthesis, minimizing complex workup procedures. orgsyn.org

Purification: The product can often be purified by simple recrystallization or column chromatography.

Optimizing for scale-up would involve investigating solvent effects, catalyst loading, and temperature control to ensure consistent results and minimize side-product formation. The development of solvent-free conditions, as demonstrated for other amines, would be particularly advantageous for creating a greener and more cost-effective process. researchgate.net

Optimization of Reaction Conditions and Reagent Selection

Optimizing the synthesis of this compound primarily involves fine-tuning the conditions for the Boc protection step. Key variables include the choice of solvent, base, catalyst, and temperature. scielo.br

Solvent: A range of solvents can be used, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile. orgsyn.org Some protocols have demonstrated high efficiency under solvent-free conditions, which is preferable from an environmental and cost perspective. researchgate.net

Base: A base is often required to neutralize the acidic byproducts of the reaction. Common choices include triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), or even aqueous sodium bicarbonate. chemicalbook.comnih.gov

Catalyst: While the reaction can proceed without a catalyst, various Lewis acids or other promoters can accelerate the reaction and allow for milder conditions. Catalysts like cerium oxide, iodine, and silica-supported perchloric acid have proven effective for the N-Boc protection of anilines. researchgate.net

Temperature: The reaction is typically run at room temperature, but gentle heating or cooling may be used to control the reaction rate and selectivity. chemicalbook.comorgsyn.org

The selection of reagents should also consider the potential for polymerization of the vinyl group. The inclusion of a polymerization inhibitor, such as 4-methoxyphenol, may be necessary, especially if the reaction requires elevated temperatures. chemicalbook.com

Synthesis of N-Substituted Derivatives of this compound

The synthesis of N-substituted derivatives expands the chemical diversity and utility of the core molecule. A key example is Tert-butyl methyl(4-vinylphenyl)carbamate, also known as N-Boc-N-methyl-4-vinylaniline. arctomsci.comnih.gov

There are two primary synthetic strategies for creating such derivatives:

Post-protection N-alkylation: this compound can be deprotonated at the nitrogen using a strong base (e.g., sodium hydride) followed by reaction with an alkylating agent (e.g., methyl iodide). This introduces the substituent onto the carbamate nitrogen.

Protection of an N-substituted precursor: A more direct route involves starting with an N-substituted aniline, such as N-methyl-4-vinylaniline. This precursor is then subjected to the standard Boc protection reaction with (Boc)₂O to yield the final N-substituted product.

The synthesis of other N-acyl or N-aryl derivatives can be achieved by adapting coupling chemistries. For instance, coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) can be used to form amide linkages on related phenylcarbamate structures, a methodology that could be adapted for N-functionalization. nih.govresearchgate.net

N-Alkylation Methodologies for Novel Carbamate Structures (e.g., tert-butyl methyl(4-vinylphenyl)carbamate)

The synthesis of novel carbamate structures, such as tert-butyl methyl(4-vinylphenyl)carbamate, requires the N-alkylation of the parent compound, this compound. This process involves the substitution of the hydrogen atom on the nitrogen of the carbamate group with an alkyl group, in this case, a methyl group.

A robust method for the N-alkylation of carbamates involves deprotonation of the N-H bond using a strong base, followed by the introduction of an alkylating agent. Research into the directed lithiation of related carbamate structures provides a foundational methodology. researchgate.net In this type of reaction, a strong base such as n-butyllithium (n-BuLi) is used to abstract the acidic proton from the nitrogen atom of the carbamate in an anhydrous solvent like tetrahydrofuran (THF). researchgate.net This creates a lithiated intermediate.

The subsequent reaction of this intermediate with an electrophile, such as an alkyl halide, results in the formation of the N-alkylated product. researchgate.net To synthesize tert-butyl methyl(4-vinylphenyl)carbamate, iodomethane (B122720) (methyl iodide) or dimethyl sulfate (B86663) would be used as the methylating agent (the electrophile).

The general reaction scheme is as follows:

Deprotonation: this compound is treated with a strong base (e.g., n-BuLi) in an anhydrous aprotic solvent (e.g., THF) at low temperatures to form the corresponding nitrogen anion.

Alkylation: The anionic intermediate is then reacted with a methylating agent (e.g., iodomethane) to yield the final product, tert-butyl methyl(4-vinylphenyl)carbamate. researchgate.net

Starting MaterialBaseElectrophile (Methylating Agent)SolventProduct
This compoundn-ButyllithiumIodomethaneTetrahydrofuran (THF)Tert-butyl methyl(4-vinylphenyl)carbamate

This interactive table outlines the proposed N-alkylation methodology.

This N-alkylation strategy allows for the creation of a diverse library of N-substituted carbamates by varying the alkylating agent used in the second step.

Reactivity and Advanced Chemical Transformations of Tert Butyl 4 Vinylphenyl Carbamate Derivatives

Reactions Involving the Vinyl Group

The vinyl group in tert-butyl (4-vinylphenyl)carbamate is susceptible to a variety of reactions, most notably transition metal-catalyzed cross-coupling and addition reactions. These transformations enable the extension of the carbon skeleton and the introduction of new functional groups.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck reactions for styrylpyridine construction)

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the arylation or vinylation of alkenes. organic-chemistry.orgwikipedia.orgmdpi.com In the context of this compound, the vinyl group can react with aryl or vinyl halides (or triflates) to produce substituted styrene (B11656) derivatives. wikipedia.org This reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable ligand. organic-chemistry.orgwikipedia.org The catalytic cycle generally involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org

A significant application of the Heck reaction with this substrate is in the synthesis of styrylpyridines. For instance, the coupling of this compound with a halopyridine under Heck conditions would yield a tert-butyl (4-(2-(pyridin-yl)vinyl)phenyl)carbamate derivative. The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligand (e.g., phosphines), base (e.g., Et₃N, K₂CO₃), and solvent, are crucial for achieving high yields and stereoselectivity, often favoring the E-isomer. organic-chemistry.org The intramolecular version of the Heck reaction can also be highly efficient for ring-closing reactions. youtube.com

Table 1: Exemplary Heck Reaction Conditions

Reactant 1 Reactant 2 Catalyst Base Solvent Product
This compound 2-Bromopyridine Pd(OAc)₂/PPh₃ Et₃N DMF tert-Butyl (E)-(4-(2-(pyridin-2-yl)vinyl)phenyl)carbamate

Addition Reactions Across the Vinyl Moiety

The electron-rich double bond of the vinyl group is amenable to various addition reactions. youtube.com These reactions allow for the introduction of a wide range of functional groups, leading to diverse molecular architectures. Examples include halogenation, hydrohalogenation, and hydration reactions. The regioselectivity of these additions is often governed by Markovnikov's or anti-Markovnikov's principles, depending on the reaction conditions and reagents used. youtube.com

For instance, the reaction with bromine (Br₂) would lead to the corresponding dibromoethane derivative. Hydroboration-oxidation, on the other hand, would result in the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol, tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate. youtube.com

Reactions Involving the Carbamate (B1207046) Group

The Boc-carbamate group serves as a robust protecting group for the aniline (B41778) nitrogen, which can be selectively removed or further functionalized.

Selective Deprotection Methodologies (Boc deprotection) to Generate Free Amine Functionalities

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgfishersci.co.uk The deprotection of this compound to yield 4-vinylaniline (B72439) is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or by using hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. fishersci.co.uknih.gov

The mechanism of deprotection involves the protonation of the carbamate carbonyl oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide, to release the free amine. acsgcipr.org It is important to consider that the tert-butyl cation generated during this process can potentially alkylate other nucleophilic sites in the molecule or solvent. organic-chemistry.orgacsgcipr.org Therefore, scavengers are sometimes added to trap this reactive intermediate. organic-chemistry.org

Table 2: Common Reagents for Boc Deprotection

Reagent Solvent Temperature
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature
Hydrochloric Acid (HCl) 1,4-Dioxane Room Temperature
Acetyl Chloride (AcCl) Methanol Room Temperature
Oxalyl Chloride Methanol Room Temperature

Source: fishersci.co.uknih.govsynarchive.com

Functionalization of the Carbamate Nitrogen

While deprotection is a common transformation, the carbamate nitrogen itself can be a site for further functionalization prior to deprotection. For instance, N-alkylation or N-arylation can be achieved under specific conditions, although this is less common than reactions at the vinyl group or deprotection. Such functionalization would typically require a strong base to deprotonate the carbamate nitrogen, followed by reaction with an electrophile. For example, methylation of the carbamate nitrogen would lead to tert-butyl methyl(4-vinylphenyl)carbamate. nih.gov

Intramolecular Cyclization and Heterocycle Formation

The dual functionality of this compound derivatives, particularly after modification of the vinyl or carbamate group, opens pathways for intramolecular cyclization reactions to form various heterocyclic systems. For example, if the vinyl group is first converted to an epoxide, subsequent intramolecular attack by the deprotected amine could lead to the formation of a hydroxyl-substituted tetrahydroquinoline ring system after an acid-catalyzed cyclization.

Another strategy involves the initial functionalization of the vinyl group to introduce a suitable electrophilic center. For example, oxidative cleavage of the vinyl group to an aldehyde, followed by reductive amination with the deprotected amine of another molecule, could be a step in a more complex synthesis. More directly, intramolecular Heck reactions of appropriately substituted derivatives can be a powerful method for constructing cyclic structures. youtube.com The specific nature of the heterocyclic product would depend on the sequence of reactions and the functionalities introduced.

Halogen-Mediated Cyclization Reactions (e.g., iodocyclization to 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives from the ortho-isomer)

A notable and synthetically useful transformation of tert-butyl (2-vinylphenyl)carbamate, the ortho-isomer of this compound, is its iodocyclization to form 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives. This electrophilic cyclization is initiated by an iodinating agent and proceeds under mild conditions to afford a six-membered heterocyclic ring system.

Detailed research has demonstrated that the treatment of various tert-butyl 2-vinylphenylcarbamate derivatives with iodine in the presence of a mild base, such as sodium hydrogencarbonate, leads to the formation of 4-iodomethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives in generally good yields. clockss.orgresearchgate.net This reaction provides a direct and efficient method for the construction of the 1,4-dihydro-2H-3,1-benzoxazin-2-one skeleton, a core structure found in compounds with a range of biological activities. clockss.org

The process begins with the electrophilic attack of iodine on the vinyl group, which leads to the formation of a cyclic iodonium (B1229267) ion intermediate. The carbamate group's nucleophilic oxygen atom then attacks this intermediate in an intramolecular fashion, resulting in the formation of the heterocyclic ring and the concurrent installation of an iodomethyl group at the 4-position.

The resulting 4-iodomethyl derivatives are versatile intermediates themselves. For instance, they can undergo further transformations, such as reduction of the carbon-iodine bond. A common method to achieve this is by reacting the 4-iodomethyl derivative with a reducing agent like tributyltin hydride, which effectively replaces the iodine atom with a hydrogen atom to yield the corresponding 4-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivative in good yields. researchgate.net

The table below summarizes the key aspects of this iodocyclization reaction based on published findings.

Starting MaterialReagentsProductKey Findings
Tert-butyl (2-vinylphenyl)carbamate derivativesIodine (I₂), Sodium hydrogencarbonate (NaHCO₃)4-(Iodomethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one derivativesThis reaction provides a convenient and efficient route for the synthesis of the 1,4-dihydro-2H-3,1-benzoxazin-2-one skeleton. The reaction proceeds under mild conditions and generally affords good yields of the cyclized product. The resulting iodomethylated compounds are stable and can be isolated. clockss.orgresearchgate.net
4-(Iodomethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-oneTributyltin hydride (Bu₃SnH)4-Methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivativesThe iodomethyl group of the cyclized product can be readily reduced to a methyl group using tributyltin hydride. This subsequent reaction demonstrates the synthetic utility of the initial iodocyclization product, allowing for the generation of further derivatives. researchgate.net

Polymerization Behavior and Copolymerization Strategies

Synthesis of Functional Polymers via Post-Polymerization Modification

Generation of Reactive Amine Sites in Polymer Backbones through Boc Deprotection

The conversion of the inert, protected polymer into a functional one is achieved by removing the Boc protecting group to expose the primary amine sites, thereby generating poly(4-aminostyrene). This deprotection step is critical and can be accomplished through several methods, with the choice of reagent often depending on the sensitivity of other functional groups within the polymer structure.

The most common method for Boc deprotection is treatment with strong acids. acsgcipr.orgorganic-chemistry.org Anhydrous acidic conditions are typically employed to cleave the carbamate (B1207046) bond, releasing the free amine and generating tert-butanol (B103910) and carbon dioxide as byproducts. A key consideration during acidic cleavage is the formation of a tert-butyl cation intermediate. acsgcipr.org This electrophilic species can potentially lead to undesirable side reactions, such as alkylation of electron-rich aromatic rings on the polymer backbone. acsgcipr.org To mitigate this, scavengers are sometimes added to the reaction mixture.

Alternative, milder deprotection strategies have also been developed to avoid the harsh conditions of strong acids, which is particularly important for polymers containing acid-labile groups. lookchem.comnih.gov These methods offer greater selectivity and compatibility with a wider range of functional materials.

A summary of common deprotection reagents is presented below.

Reagent ClassSpecific Example(s)ConditionsNotes
Strong Acids Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Typically in an organic solvent like dichloromethane (B109758) (DCM) or dioxane at room temperature. acsgcipr.orgnih.govHighly efficient but can cause side reactions due to the formation of tert-butyl cations. acsgcipr.org
Lewis Acids -Can be used to catalyze deprotection.Generates a t-Butyl cation intermediate. acsgcipr.org
Fluoride (B91410) Reagents Tetra-n-butylammonium fluoride (TBAF)Often requires heating in a solvent like tetrahydrofuran (B95107) (THF). lookchem.comresearchgate.netA milder, non-acidic alternative. The reaction can be sluggish, sometimes requiring elevated temperatures. researchgate.net
Other Reagents Oxalyl chloride in methanolConducted at room temperature. nih.govAn effective method, particularly for N-Boc groups on aromatic moieties. nih.gov

Subsequent Derivatization of Amine-Functionalized Polymers

Once the Boc group is removed to yield poly(4-aminostyrene), the now-accessible primary amine groups on the polymer backbone serve as versatile handles for a wide array of post-polymerization modification reactions. This chemical versatility allows for the tailoring of the polymer's properties for specific applications. The amine group is reactive toward various electrophiles, including acids and aldehydes. polysciences.com This reactivity enables the straightforward attachment of different functional molecules, transforming the polymer into a platform for diverse materials.

One significant derivatization strategy involves the conversion of the primary aromatic amines into diazonium salts. This is typically achieved by reacting the polymer with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting polymer-bound diazonium salts are highly reactive intermediates that can readily undergo coupling reactions with electron-rich aromatic compounds, such as phenols and other aromatic amines. chem-soc.si This process, known as azo coupling, results in the formation of brightly colored azo derivatives, which have potential applications as polymer-based dyes and pigments. chem-soc.si

Another important class of modification is reductive amination. This two-step or one-pot process allows for the introduction of a wide variety of substituents onto the amine nitrogen. The amine can first be condensed with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced to form a stable secondary or tertiary amine linkage. google.com This method is highly effective for attaching alkyl, aryl, or other functional groups to the polymer backbone.

The table below outlines key derivatization reactions for amine-functionalized polymers.

Reaction TypeReagentsResulting Functionality
Azo Coupling 1. NaNO₂, HCl (to form diazonium salt) 2. Phenols or aromatic amines chem-soc.siAzo-functionalized polymer chem-soc.si
Reductive Amination Aldehyde or ketone, followed by a reducing agent (e.g., sodium borohydride) google.comSecondary or tertiary amine
Acylation Acid chlorides, AnhydridesAmide linkage
Alkylation Alkyl halidesSecondary or tertiary amine

Through these and other chemical transformations, poly(4-aminostyrene) derived from tert-butyl (4-vinylphenyl)carbamate can be engineered into a vast range of functional materials for applications in fields such as coatings, adhesives, and sensors. polysciences.com

Applications in Advanced Materials Science and Engineering

Development of Functional Polymeric Materials

The primary application of tert-butyl (4-vinylphenyl)carbamate is as a monomer for the synthesis of functional polymers. The presence of the vinyl group allows it to undergo polymerization through various mechanisms, including free-radical polymerization and controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Polymerizing this monomer yields poly(this compound), a polymer with pendant-protected amine groups.

The resulting polymer acts as a stable, soluble, and processable intermediate. The true functionality of the polymer is masked by the Boc protecting group, which can be retained for applications requiring chemical stability or removed in a subsequent step to unmask a reactive primary amine. This two-step approach allows for the synthesis of well-defined functional polymers that would otherwise be difficult to produce directly. The protected polymer is often soluble in common organic solvents, facilitating its characterization and processing before conversion to the final functional material.

Table 1: Properties of the Monomer this compound

Property Value
CAS Number 57295-14-4
Chemical Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance White to off-white solid

| Purity | Typically ≥98% |

The data in this table is compiled from publicly available information from chemical suppliers. fluorochem.co.ukbldpharm.comsigmaaldrich.com

Fabrication of Self-Assembled Monolayers (SAMs) and Supramolecular Assemblies

The unique properties of polymers derived from this compound make them suitable for creating organized molecular structures on surfaces, such as self-assembled monolayers and other supramolecular structures.

Polymers of this compound can be used to modify the surfaces of various substrates, including silicon wafers and nanoparticles. researchgate.net One common method is "grafting-to," where pre-synthesized, end-functionalized poly(this compound) chains are covalently attached to a substrate that has been pre-treated to express complementary reactive sites. researchgate.net For instance, a carboxy-terminated polymer can be grafted onto a surface functionalized with amine groups. researchgate.net

This process creates a dense layer of polymer chains, often referred to as a polymer brush, which fundamentally alters the surface chemistry. The surface, now coated with Boc-protected amine groups, exhibits different properties, such as increased hydrophobicity. Subsequently, the Boc groups on the surface can be removed to expose the primary amine groups, creating a highly reactive and hydrophilic surface capable of further chemical modification or specific biomolecular interactions. This ability to switch surface properties is a key advantage.

The carbamate (B1207046) group within the polymer structure is capable of participating in hydrogen bonding. This allows the polymer chains to interact with each other and with other molecules, leading to the formation of ordered supramolecular assemblies. nih.gov In solution or at interfaces, these interactions can drive the self-assembly of the polymer into specific morphologies.

Furthermore, the polymer can act as an interface-active structure. When the polymer is deprotected to poly(4-vinylaniline), the resulting polyamine is a polyelectrolyte whose charge and conformation are dependent on pH. This allows it to function as a pH-responsive material at interfaces, altering surface tension or mediating interactions between different phases. The transition from a neutral, hydrophobic protected polymer to a charged, hydrophilic deprotected polymer is a powerful tool for designing smart surfaces and interface-active materials.

Role in Precursor Polymers for High-Performance Materials (e.g., resist materials concepts via deprotection)

A significant application of this compound is in the formulation of precursor polymers for high-performance materials, most notably as chemically amplified photoresists used in microlithography for manufacturing integrated circuits. In this context, poly(this compound) functions as a precursor that undergoes a chemical transformation when exposed to a stimulus.

The core concept relies on the deprotection of the acid-labile tert-butoxycarbonyl (Boc) group. lookchem.comorganic-chemistry.org When a film of the polymer, mixed with a photoacid generator (PAG), is exposed to deep ultraviolet (DUV) light, the PAG releases a strong acid. In a subsequent post-exposure baking step, this acid catalyzes the cleavage of the Boc group from the polymer backbone. nih.gov This reaction converts the nonpolar, developer-insoluble poly(this compound) into the polar, aqueous-base-soluble poly(4-vinylaniline), with the volatile byproducts being isobutylene (B52900) and carbon dioxide.

This drastic change in polarity and solubility between the exposed and unexposed regions of the polymer film allows for the selective removal of the exposed material with an aqueous developer solution, creating a positive-tone resist pattern. The efficiency of this deprotection is critical for the sensitivity and resolution of the photoresist. Various methods have been explored to achieve clean and efficient deprotection of such tert-butyl protected polymers. nih.govnycu.edu.tw

Table 2: Comparison of Deprotection Methods for Tert-butyl Protected Polymers

Method/Reagent Conditions Efficacy/Notes Reference(s)
Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) Room Temperature Common method, but can be incomplete (90–98% efficiency), potentially leaving hydrophobic residues. nih.gov
Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP) Room Temperature, ~4 hours Highly efficient (>99.9% deprotection), yielding clean conversion to the deprotected polymer. nih.gov
Tetra-n-butylammonium fluoride (B91410) (Bu₄NF) in THF Refluxing THF An alternative, non-acidic method for cleaving carbamates, effective under specific conditions. lookchem.comorganic-chemistry.org

| Heterogeneous Acid Catalyst (e.g., Amberlyst) | High Temperature (e.g., 180°C) in a flow reactor | Allows for selective deprotection in continuous processes, with the catalyst being easily separable. | nycu.edu.tw |

The use of this compound as a monomer for these precursor polymers is instrumental in designing advanced materials whose properties can be switched on-demand, enabling the fabrication of complex, high-resolution structures for modern electronics and nanotechnology.

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